(-)-Tramadol-d6 Hydrochloride
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Overview
Description
(-)-Tramadol-d6 Hydrochloride is a deuterated form of the synthetic opioid analgesic tramadol. It is primarily used in scientific research to study the pharmacokinetics and metabolism of tramadol. The deuterium atoms in this compound replace the hydrogen atoms, which can help in distinguishing the compound from its non-deuterated counterpart in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Tramadol-d6 Hydrochloride involves the deuteration of tramadol. This process typically includes the following steps:
Deuteration of Starting Material: The starting material, tramadol, undergoes a deuteration process where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents such as deuterium gas (D2) or deuterated solvents.
Hydrochloride Formation: The deuterated tramadol is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of tramadol are subjected to deuteration using deuterium gas or deuterated solvents under controlled conditions.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Hydrochloride Salt Formation: The purified deuterated tramadol is then reacted with hydrochloric acid to form the hydrochloride salt, which is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions: (-)-Tramadol-d6 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Alcohol or amine derivatives.
Substitution Products: Compounds with nucleophilic groups replacing deuterium atoms.
Scientific Research Applications
(-)-Tramadol-d6 Hydrochloride has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of tramadol in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of tramadol.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to distinguish between deuterated and non-deuterated compounds.
Drug Development: Assists in the development of new opioid analgesics by providing insights into the metabolic pathways and pharmacokinetics of tramadol.
Mechanism of Action
(-)-Tramadol-d6 Hydrochloride exerts its effects through the same mechanism as tramadol. It acts as a centrally acting analgesic with a dual mechanism of action:
Opioid Receptor Agonism: It binds to the μ-opioid receptors in the central nervous system, leading to analgesic effects.
Inhibition of Neurotransmitter Reuptake: It inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft and contributing to its analgesic properties.
Comparison with Similar Compounds
Tramadol Hydrochloride: The non-deuterated form of (-)-Tramadol-d6 Hydrochloride.
O-Desmethyltramadol: A major active metabolite of tramadol.
Tapentadol: Another centrally acting analgesic with a similar dual mechanism of action.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it distinguishable from its non-deuterated counterpart in analytical studies. This property is particularly useful in pharmacokinetic and metabolic studies, where precise tracking of the compound is required.
Properties
CAS No. |
1109217-86-8 |
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Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
305.876 |
IUPAC Name |
(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1/i1D3,2D3; |
InChI Key |
PPKXEPBICJTCRU-CDUMCSIOSA-N |
SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
Synonyms |
(1S,2S)-(-)-2-[(Dimethylamino-d6)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride; (1S-cis)-2-[(Dimethylamino-d6)methyl]-1-(3-methoxyphenyl)_x000B_cyclohexanol Hydrochloride; (-)-(1S,2S)-Tramadol-d6 Hydrochloride; E 381-d6; |
Origin of Product |
United States |
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